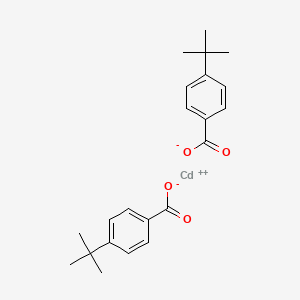
Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with a cadmium salt, such as cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cadmium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced cadmium species.
Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Metal salts such as sodium or potassium salts can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction may produce cadmium metal or cadmium hydrides.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt is used as a reagent in various chemical reactions and synthesis processes. It can serve as a precursor for the synthesis of other cadmium-containing compounds.
Biology: The compound may be used in biological research to study the effects of cadmium on biological systems. It can be employed in experiments to investigate the toxicity and bioaccumulation of cadmium in living organisms.
Medicine: While cadmium compounds are generally toxic, research into their potential medical applications, such as in cancer treatment, is ongoing. The compound may be used in studies to explore the therapeutic effects of cadmium-based drugs.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of catalysts and other industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt involves its interaction with molecular targets and pathways in biological systems. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various cellular effects, including oxidative stress, apoptosis, and interference with cellular signaling pathways. The specific molecular targets and pathways involved depend on the concentration and exposure duration of the compound.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt
Comparison: Compared to its potassium, barium, and sodium counterparts, benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt is unique due to the presence of cadmium, which imparts distinct chemical and biological properties. Cadmium is known for its toxicity and ability to form stable complexes with organic ligands, making this compound particularly interesting for research in toxicology and environmental science.
Propriétés
Numéro CAS |
4167-05-9 |
|---|---|
Formule moléculaire |
C22H26CdO4 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
4-tert-butylbenzoate;cadmium(2+) |
InChI |
InChI=1S/2C11H14O2.Cd/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
AVNPYADPFYLJJA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


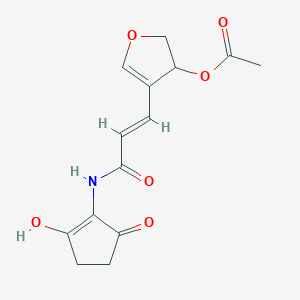
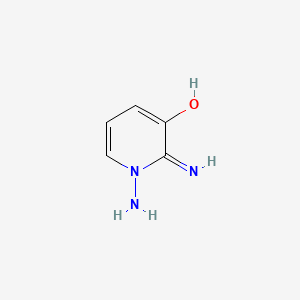

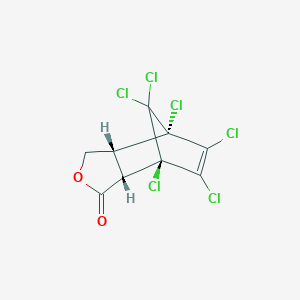

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)

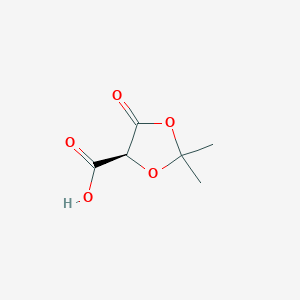
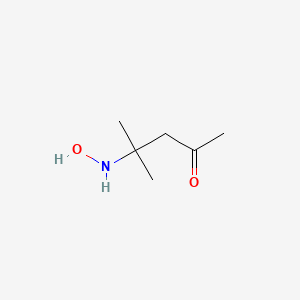

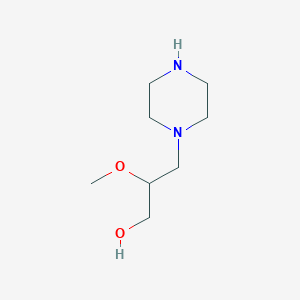

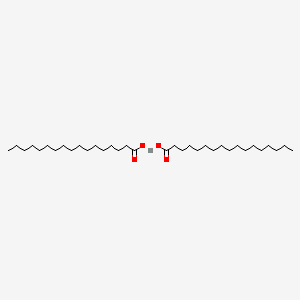
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
